molecular formula C31H44IN3O11 B8104072 Pomalidomide-PEG6-Butyl Iodide

Pomalidomide-PEG6-Butyl Iodide

Cat. No.: B8104072
M. Wt: 761.6 g/mol
InChI Key: NPWUUZRWHPEICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomalidomide-PEG6-Butyl Iodide: is a chemically synthesized compound that combines the cereblon ligand from pomalidomide with a 6-unit polyethylene glycol linker and a terminal butyl iodide. This compound is commonly used in proteolysis-targeting chimeras (PROTAC) technology, which enables targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG6-Butyl Iodide involves the conjugation of pomalidomide with a polyethylene glycol linker and a butyl iodide group. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG6-Butyl Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various conjugates that can be used in targeted protein degradation and other applications .

Scientific Research Applications

Chemistry: Pomalidomide-PEG6-Butyl Iodide is used as a building block for the synthesis of molecules involved in targeted protein degradation. It enables the creation of proteolysis-targeting chimeras (PROTACs) that can selectively degrade specific proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in elucidating the role of specific proteins in various cellular processes .

Medicine: It can be used to design novel therapeutics that target disease-causing proteins for degradation, offering a new approach to treating diseases such as cancer .

Industry: In the pharmaceutical industry, this compound is used in the development of targeted therapies. It enables the creation of highly specific drugs that can selectively degrade pathogenic proteins, improving treatment efficacy and reducing side effects .

Mechanism of Action

Pomalidomide-PEG6-Butyl Iodide exerts its effects through the following mechanism:

Comparison with Similar Compounds

  • Pomalidomide-PEG2-Alkyne
  • Pomalidomide-PEG2-CO2H
  • Pomalidomide-C3-CO2H
  • Pomalidomide-PEG3-Alkyne
  • Pomalidomide-C9-CO2H
  • Pomalidomide-PEG6-Azide

Uniqueness: Pomalidomide-PEG6-Butyl Iodide is unique due to its specific combination of a cereblon ligand, a 6-unit polyethylene glycol linker, and a butyl iodide group. This structure allows for efficient recruitment of the cereblon protein and effective formation of PROTACs, making it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-[2-[2-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44IN3O11/c32-10-3-1-2-4-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-27(37)33-24-7-5-6-23-28(24)31(40)35(30(23)39)25-8-9-26(36)34-29(25)38/h5-7,25H,1-4,8-22H2,(H,33,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWUUZRWHPEICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44IN3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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